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Compound of Interest

Compound Name: GSK3117391

Cat. No.: B607823 Get Quote

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered

histone deacetylase (HDAC) inhibitor designed for targeted delivery to myeloid cells.[1] Its

unique design, incorporating an Esterase-Sensitive Motif (ESM), allows for selective

accumulation within monocytes and macrophages, which express high levels of the processing

enzyme carboxylesterase-1 (CES1).[1][2] This targeted approach aims to enhance the

therapeutic window by concentrating the inhibitor's activity in key immune cells while

minimizing systemic exposure and associated toxicities often seen with non-targeted HDAC

inhibitors.[1][3]

Mechanism of Action
GSK3117391 is a prodrug that, upon entering a CES1-expressing cell, is hydrolyzed into its

active acid metabolite, HDAC189 (also known as GSK3339189).[1] This active metabolite is a

potent, pan-HDAC inhibitor. Due to its charge, HDAC189 is less permeable and is effectively

trapped within the target cells, leading to prolonged pharmacodynamic effects.[1] This selective

retention results in sustained acetylation of histones and other proteins within monocytes,

leading to the modulation of gene expression and anti-inflammatory effects, such as the

inhibition of cytokine production.[1][3] A key finding from preclinical and clinical studies is the

induction of a transient and reversible monocytopenia, linked to the downregulation of the

colony-stimulating factor 1 receptor (CSF1R), a critical regulator of myeloid cell fate.[1][2]
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The in vitro potency of GSK3117391 and its active metabolite has been demonstrated in

various assays. Both the parent ester and its acid metabolite exhibit sub-micromolar HDAC

inhibitory activity.[1]

Compound Assay IC50 (nM)

GSK3117391 (ESM-

HDAC391)

HeLa cell nuclear extract

fluorometric assay
55

HDAC189 (GSK3339189)
HeLa cell nuclear extract

fluorometric assay
54

GSK3117391 (ESM-

HDAC391)

Inhibition of TNF-α production

in LPS-stimulated whole blood

Potent (specific value not

provided)

HDAC935 (non-targeted

control)

Inhibition of TNF-α production

in LPS-stimulated whole blood
Less potent than GSK3117391

In Vivo Studies
Preclinical evaluation in a transgenic mouse model with low levels of the murine CES1

equivalent (CES1/Es1elo) was conducted to characterize the in vivo effects of GSK3117391.[1]

These studies confirmed the compound's ability to induce monocyte depletion.

Animal Model Dosing Key Findings

CES1/Es1elo mice
10 mg/mL, single or double

intraperitoneal dose

Significant reduction in total

circulating monocytes at 6 and

24 hours post-dose.[1]

CES1/Es1elo mice Not specified

Monocyte depletion is linked to

the loss of CSF1R on

circulating cells.[1][2]

Pharmacokinetics
A Phase 1, first-in-human study in healthy male volunteers revealed that GSK3117391 has a

transient systemic exposure.[2][3]
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Parameter Value

Plasma half-life 21-30 minutes

Acid metabolite retention in monocytes At least 12 hours

Experimental Protocols
HDAC Inhibition Assay: The inhibitory activity of GSK3117391 and HDAC189 was assessed

using a fluorometric assay with HeLa cell nuclear extract as the source of HDAC enzymes. The

assay measures the deacetylation of a fluorogenic substrate. Preclinical data were fitted using

a nonlinear regression curve fit (log [inhibitor] vs. response analysis-variable slope [4

parameters]).[1]

Cellular Acetylation Assay in Whole Blood: Human whole blood was incubated with varying

concentrations of GSK3117391 (10 μM–1.5 nM in 0.7% DMSO) for 4 hours.[1] Following

incubation, red blood cells were lysed, and leukocyte populations were fixed. Fc receptors were

blocked, and cells were stained with fluorescently-labeled antibodies to identify specific

leukocyte populations. Cells were then permeabilized and stained with an anti-acetyl-lysine

antibody to measure intracellular acetylation levels by flow cytometry.[1]

Cytokine Inhibition Assay: The effect of GSK3117391 on cytokine production was measured in

human whole blood stimulated with lipopolysaccharide (LPS). The concentration-dependent

inhibition of Tumor Necrosis Factor-α (TNF-α) was quantified to assess the anti-inflammatory

activity of the compound.[1]

In Vivo Monocyte Depletion Study: CES1/Es1elo mice were administered single or multiple

doses of 10 mg/mL GSK3117391 or vehicle via intraperitoneal injection. Blood samples were

collected at 6 and 24 hours post-dosing. Total circulating monocytes and monocyte

subpopulations (Ly6Chi, Ly6Clo, and Ly6Cint) were quantified using flow cytometry to

determine the extent and time course of monocyte depletion.[1]
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Caption: Mechanism of action of GSK3117391 in target myeloid cells.
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Caption: Workflow for measuring intracellular acetylation in whole blood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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